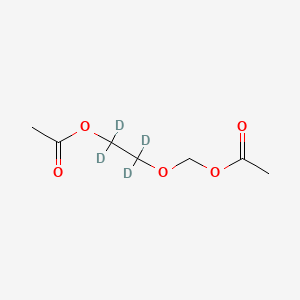

2-Oxa-1,4-butanediol diacetate-3,3,4,4-d4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Oxa-1,4-butanediol diacetate-3,3,4,4-d4: is a deuterated compound, meaning it contains deuterium atoms instead of hydrogen atoms. This compound is often used in scientific research, particularly in the fields of chemistry and biochemistry, due to its unique properties and applications. The molecular formula of this compound is C7H8D4O5, and it has a molecular weight of 180.19 .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxa-1,4-butanediol diacetate-3,3,4,4-d4 typically involves the deuteration of 2-Oxa-1,4-butanediol diacetate. This process can be achieved through various methods, including the use of deuterated reagents or catalysts. One common approach is to use deuterated acetic anhydride in the presence of a deuterated solvent to achieve the desired deuteration .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are often employed to produce the compound on an industrial scale .

Análisis De Reacciones Químicas

Types of Reactions

2-Oxa-1,4-butanediol diacetate-3,3,4,4-d4 undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed to produce 2-Oxa-1,4-butanediol and acetic acid.

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Typically performed using aqueous acids or bases at elevated temperatures.

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Substitution: Various nucleophiles can be used, such as amines or alcohols, under acidic or basic conditions.

Major Products Formed

Hydrolysis: Produces 2-Oxa-1,4-butanediol and acetic acid.

Oxidation: Forms carboxylic acids.

Substitution: Results in the formation of substituted derivatives of 2-Oxa-1,4-butanediol.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1. Synthesis of Antiviral Agents:

The compound serves as a crucial intermediate in the synthesis of nucleoside analogs used in antiviral therapies. It is notably involved in the production of acyclovir and related antiviral drugs that target viral infections such as herpes simplex virus and HIV. The synthesis process utilizes 2-oxa-1,4-butanediol diacetate as a key side chain, which enhances the efficacy of these nucleosides by incorporating them into viral DNA or RNA .

2. Melanin Inhibitors:

Research indicates that 2-oxa-1,4-butanediol diacetate derivatives can act as inhibitors of tyrosinase, an enzyme involved in melanin production. This application is particularly relevant in cosmetic formulations aimed at skin lightening and treating hyperpigmentation disorders .

3. Oligonucleotide Synthesis:

The compound plays a role in the synthesis of oligonucleotides, which are essential for various biotechnological applications including gene therapy and molecular diagnostics. Its ability to participate in reactions that form phosphodiester bonds makes it valuable in constructing synthetic DNA and RNA sequences .

Industrial Applications

1. Organic Synthesis:

In organic chemistry, 2-oxa-1,4-butanediol diacetate is utilized as a reagent for synthesizing complex organic molecules. Its reactivity allows it to participate in various chemical reactions such as esterification and acylation processes .

2. Polymer Production:

The compound can be employed in the production of polyesters and polyurethanes due to its hydroxyl groups that facilitate polymerization reactions. These polymers find applications in coatings, adhesives, and elastomers with desirable mechanical properties .

Case Study 1: Antiviral Drug Development

A study demonstrated the successful incorporation of 2-oxa-1,4-butanediol diacetate into the synthesis pathway of acyclovir. The reaction conditions were optimized using acidic resin catalysts to achieve high yields with minimal environmental impact. This method highlights the compound's significance in pharmaceutical manufacturing processes aimed at reducing waste while maintaining efficacy .

Case Study 2: Cosmetic Applications

In cosmetic formulations aimed at skin lightening, derivatives of 2-oxa-1,4-butanediol diacetate were tested for their inhibitory effects on tyrosinase activity. Results indicated significant reductions in melanin production in vitro, suggesting potential for commercial products targeting pigmentation issues .

Mecanismo De Acción

The mechanism of action of 2-Oxa-1,4-butanediol diacetate-3,3,4,4-d4 involves its interaction with various molecular targets and pathways. In metabolic studies, the deuterium atoms serve as tracers, allowing researchers to track the compound’s distribution and transformation within biological systems. This helps in understanding metabolic pathways and the effects of drugs .

Comparación Con Compuestos Similares

Similar Compounds

2-Oxa-1,4-butanediol diacetate: The non-deuterated analogue of 2-Oxa-1,4-butanediol diacetate-3,3,4,4-d4.

2-Oxa-1,4-butanediol: The hydrolyzed form of the compound.

Acyclovir: A pharmaceutical compound for which this compound serves as an intermediate.

Uniqueness

The uniqueness of this compound lies in its deuterium content, which provides distinct advantages in research applications. Deuterium-labeled compounds are invaluable in tracing studies, as they allow for precise tracking of molecular transformations and interactions without altering the compound’s chemical properties .

Actividad Biológica

2-Oxa-1,4-butanediol diacetate-3,3,4,4-d4 is a deuterated derivative of 2-oxa-1,4-butanediol diacetate, which is primarily used as an intermediate in the synthesis of antiviral compounds such as acyclovir and its analogs. This compound's biological activity is relevant in the context of its role in medicinal chemistry and its application in the synthesis of pharmaceuticals.

This compound is characterized by its chemical structure that includes a dioxolane ring and two acetate groups. It is soluble in organic solvents such as chloroform and dichloromethane. The presence of deuterium isotopes enhances its utility in NMR spectroscopy for structural elucidation.

Synthesis

The synthesis of 2-Oxa-1,4-butanediol diacetate involves the reaction of dioxolane with acetic anhydride under acidic conditions. This method has been reported to yield high purity products with minimal by-products. For instance, one synthesis method reported a yield of 93.7% with a purity of 98.3% under optimized conditions .

Antiviral Activity

The primary biological activity associated with 2-Oxa-1,4-butanediol diacetate is its role as a precursor in the synthesis of acyclovir. Acyclovir exhibits significant antiviral activity against herpes simplex virus (HSV) and varicella-zoster virus (VZV). The mechanism of action involves selective inhibition of viral DNA polymerase, thereby preventing viral replication .

Case Studies

- Acyclovir Synthesis : A study demonstrated that the use of 2-Oxa-1,4-butanediol diacetate resulted in a high yield of acyclovir when reacted with diacetylguanine. The process was optimized to achieve a yield of up to 76% .

- Melanin Inhibition : Another research highlighted the potential application of this compound in synthesizing melanin inhibitors that target tyrosinase activity, which is crucial for melanin production in skin cells. This suggests potential applications in cosmetic formulations aimed at skin lightening .

Research Findings

Propiedades

IUPAC Name |

(2-acetyloxy-1,1,2,2-tetradeuterioethoxy)methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O5/c1-6(8)11-4-3-10-5-12-7(2)9/h3-5H2,1-2H3/i3D2,4D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFEQOLXBMLXKDE-KHORGVISSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCOCOC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OC(=O)C)OCOC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.